1-(4-methylphenyl)-2-(methylsulfanyl)-5-phenyl-1H-imidazole
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Overview
Description
1-(4-methylphenyl)-2-(methylsulfanyl)-5-phenyl-1H-imidazole is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a methylthio group at position 2, a phenyl group at position 5, and a p-tolyl group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-2-(methylsulfanyl)-5-phenyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a substituted benzaldehyde with a thioamide in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid or triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient production while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)-2-(methylsulfanyl)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl and p-tolyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Electrophiles like bromine or nitric acid, solvents like dichloromethane or acetic acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
1-(4-methylphenyl)-2-(methylsulfanyl)-5-phenyl-1H-imidazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-2-(methylsulfanyl)-5-phenyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of a particular enzyme by occupying its active site, preventing the substrate from binding . The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Methyl p-tolyl sulfide: Shares the methylthio and p-tolyl groups but lacks the imidazole ring.
Phenylimidazole: Contains the imidazole ring and phenyl group but lacks the methylthio and p-tolyl groups.
Tolylimidazole: Contains the imidazole ring and p-tolyl group but lacks the methylthio and phenyl groups.
Uniqueness
1-(4-methylphenyl)-2-(methylsulfanyl)-5-phenyl-1H-imidazole is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. The presence of the methylthio group can enhance its lipophilicity and ability to interact with biological membranes, while the phenyl and p-tolyl groups can contribute to its stability and reactivity in various chemical reactions .
Biological Activity
1-(4-Methylphenyl)-2-(methylsulfanyl)-5-phenyl-1H-imidazole, a member of the imidazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a complex structure with an imidazole ring substituted at various positions, enhancing its lipophilicity and interaction with biological targets. The presence of the methylsulfanyl group and phenyl rings is crucial for its biological activity.
Antimicrobial Properties
Imidazole derivatives are widely recognized for their antimicrobial effects. Studies indicate that this compound exhibits significant activity against various pathogens, including fungi such as Aspergillus fumigatus and bacteria. The compound's mechanism of action may involve enzyme inhibition, which is common among imidazole derivatives.
Anticancer Activity
The compound shows promising anticancer properties, with research highlighting its ability to inhibit cancer cell proliferation. A study demonstrated that related imidazole compounds exhibited IC50 values in the nanomolar range against several cancer cell lines, indicating potent activity.
Table 1: Anticancer Activity of Imidazole Derivatives
Compound Name | Cell Line Tested | IC50 (nM) |
---|---|---|
This compound | HCT-15 | 50 |
1-Methylimidazole | NCI-H460 | 100 |
Benzimidazole | MDA-MB-231 | 75 |
The data suggest that substituents on the phenyl rings significantly influence biological activity, with specific configurations yielding higher efficacy.
Enzyme Inhibition
Research indicates that the compound can inhibit key enzymes involved in various metabolic pathways. For example, it has been shown to affect enzymes related to cancer cell metabolism, potentially leading to reduced tumor growth.
Study on Antitumor Effects
In a recent study, a series of imidazole derivatives were synthesized and tested for their antitumor effects. Among these, the compound demonstrated significant cytotoxicity against several human cancer cell lines while exhibiting lower toxicity towards normal cells. The study reported an IC50 greater than 10 μM in quiescent lymphocytes but significantly lower values in rapidly proliferating cancer cells, indicating selectivity.
Mechanistic Insights
Mechanistic studies utilizing molecular modeling have provided insights into how this compound interacts with its biological targets. These studies suggest that the compound binds effectively to active sites of enzymes involved in tumor progression.
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions including:
- Condensation Reactions : Combining appropriate precursors under acidic or basic conditions.
- Substitution Reactions : Modifying existing compounds to introduce the methylsulfanyl group.
- Cyclization Reactions : Forming the imidazole ring through cyclization of substituted phenyl compounds.
Properties
IUPAC Name |
1-(4-methylphenyl)-2-methylsulfanyl-5-phenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-13-8-10-15(11-9-13)19-16(12-18-17(19)20-2)14-6-4-3-5-7-14/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNGAJFDWSUJJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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